Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP
CAS No.:
Cat. No.: VC13818166
Molecular Formula: C54H61N9O14
Molecular Weight: 1060.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H61N9O14 |
|---|---|
| Molecular Weight | 1060.1 g/mol |
| IUPAC Name | [4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
| Standard InChI | InChI=1S/C54H61N9O14/c1-38(57-48(64)26-28-72-30-32-74-34-35-75-33-31-73-29-27-56-62-55)50(66)58-39(2)51(67)60-47(52(68)59-44-20-18-40(19-21-44)37-76-53(69)77-46-24-22-45(23-25-46)63(70)71)36-49(65)61-54(41-12-6-3-7-13-41,42-14-8-4-9-15-42)43-16-10-5-11-17-43/h3-25,38-39,47H,26-37H2,1-2H3,(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,65)/t38-,39-,47-/m0/s1 |
| Standard InChI Key | CKPJTFFBSSZJOK-ATTAMSTFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
| SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Functional Components
Core Molecular Architecture
Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP features a tripartite structure:
-
Legumain-Sensitive Peptide Sequence (Ala-Ala-Asn): This tripeptide motif serves as the cleavage site for the lysosomal protease legumain, ensuring intracellular activation of the therapeutic payload.
-
PEG4 Spacer: A tetraethylene glycol chain enhances solubility and reduces steric hindrance during conjugation .
-
Functional Handles:
Table 1: Key Structural and Physicochemical Properties
Synthesis and Conjugation Strategies
Stepwise Assembly
The synthesis involves sequential peptide coupling and PEG incorporation:
-
Solid-Phase Peptide Synthesis (SPPS): The Ala-Ala-Asn(Trt) sequence is assembled on a resin, with trityl (Trt) protection for the asparagine side chain .
-
PEG4-Azide Integration: A four-unit ethylene glycol chain terminated with an azide group is appended via carbodiimide-mediated coupling.
-
PNP Activation: The para-nitrophenyl carbonate (PNP) group is introduced to the para-aminobenzyl (PAB) moiety, enabling efficient drug attachment.
Click Chemistry Applications
The azide terminus allows strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified antibodies or small molecules, ensuring site-specific conjugation under physiological conditions .
Mechanisms of Targeted Drug Release
Legumain-Mediated Cleavage
Legumain, a lysosomal cysteine protease overexpressed in tumor microenvironments, hydrolyzes the Asn(Trt)-PAB bond, releasing the active drug. This enzyme’s specificity ensures payload activation only within target cells, reducing systemic exposure.
Table 2: Comparative Enzymatic Cleavage Efficiency
| Linker Type | Cleavage Enzyme | Half-Life (pH 5.0) | Tumor Selectivity |
|---|---|---|---|
| Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP | Legumain | 2.1 h | High (PSMA+ tumors) |
| Val-Cit-PAB | Cathepsin B | 1.5 h | Moderate |
| Hydrazone | Acidic pH | 12 h | Low |
Therapeutic Applications and Preclinical Data
Antibody-Drug Conjugates (ADCs)
In a 2024 study, Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP was conjugated to a TLR7 agonist and anti-PSMA antibody. The conjugate showed:
-
5.8-fold higher accumulation in PSMA-positive LNCaP tumors vs. PSMA-negative PC3 tumors.
-
88% tumor growth inhibition in murine xenograft models at 1 mg/kg dosing.
Theranostic Small-Molecule Prodrug Conjugates (T-SMPDCs)
The compound’s PEG spacer facilitates passive tumor targeting via the enhanced permeability and retention (EPR) effect. In vivo fluorescence imaging confirmed 3.4-fold higher intratumoral fluorescence vs. non-PEGylated analogs .
Pharmacokinetic and Stability Profiles
Plasma Stability
The PNP group confers stability in circulation, with <5% drug release observed over 72 hours in human plasma at 37°C. Legumain-specific cleavage in lysosomes (pH 4.5–5.0) ensures compartmentalized activation.
Biodistribution
In BALB/c mice, the PEG4 spacer extended circulation half-life to 14.3 hours vs. 2.1 hours for non-PEGylated counterparts, enhancing tumor uptake by 2.7-fold .
Comparative Advantages Over Traditional Linkers
Reduced Off-Target Toxicity
Unlike acid-labile hydrazone linkers, which release payloads prematurely in serum (15–20% release at pH 7.4), Azido-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP maintains >95% stability until lysosomal entry .
Modularity in Drug Loading
The azide-PNP dual functionality allows sequential conjugation of targeting moieties and drugs, enabling precise control over drug-antibody ratios (DARs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume